1-Boc-5-(benzyloxy)-3-methyl-1H-pyrazolo[3,4-C]pyridine
Description
Properties
IUPAC Name |
tert-butyl 3-methyl-5-phenylmethoxypyrazolo[3,4-c]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-13-15-10-17(24-12-14-8-6-5-7-9-14)20-11-16(15)22(21-13)18(23)25-19(2,3)4/h5-11H,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUQUUDBWBTGID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=CN=C(C=C12)OCC3=CC=CC=C3)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601114969 | |
| Record name | 1H-Pyrazolo[3,4-c]pyridine-1-carboxylic acid, 3-methyl-5-(phenylmethoxy)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601114969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311254-55-3 | |
| Record name | 1H-Pyrazolo[3,4-c]pyridine-1-carboxylic acid, 3-methyl-5-(phenylmethoxy)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311254-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazolo[3,4-c]pyridine-1-carboxylic acid, 3-methyl-5-(phenylmethoxy)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601114969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Key Intermediates
- 2-chloro-3-pyridinecarboxaldehyde or related pyridine aldehydes serve as starting points for ring closure.
- Introduction of the benzyloxy group at C-5 is typically achieved via nucleophilic substitution or palladium-catalyzed coupling on a suitable halogenated intermediate.
- The methyl group at C-3 can be introduced via alkylation or by using methyl-substituted pyridine precursors.
- The Boc protecting group is installed on the pyrazole nitrogen (N-1) via reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions.
Ring Closure Reaction
A key step is the cyclization to form the pyrazolo[3,4-c]pyridine core. Literature reports a ring-closing reaction of 2-chloro-3-pyridinecarboxaldehyde with hydrazine derivatives under mild conditions in dimethylformamide (DMF) solvent, catalyzed by hydroxylamine hydrochloride or oxammonium hydrochloride, yielding the pyrazolo fused ring with up to 85% yield.
| Parameter | Condition | Yield (%) | Notes |
|---|---|---|---|
| Solvent | Dimethylformamide (DMF) | - | Polar aprotic solvent |
| Catalyst | Oxammonium hydrochloride | - | Facilitates ring closure |
| Temperature | 60 °C | - | Mild conditions |
| Reaction Time | 6-8 hours | 43-85 | Yield depends on catalyst amount |
| Molar Ratio (Catalyst:Substrate) | 1:1 to 5:1 | - | Higher catalyst ratio improves yield |
Introduction of Benzyloxy Group
The benzyloxy substituent at C-5 is commonly introduced by:
- Starting from a 5-halogenated pyrazolo[3,4-c]pyridine intermediate.
- Performing a palladium-catalyzed Buchwald–Hartwig etherification or nucleophilic aromatic substitution with benzyl alcohol or benzyl alkoxide.
This method allows selective functionalization at C-5, as demonstrated in recent studies on pyrazolo[3,4-c]pyridines.
Methyl Group Introduction at C-3
Methylation at C-3 can be achieved via:
- Using methyl-substituted pyridine aldehyde precursors.
- Direct alkylation of the pyrazolo ring at C-3 using methylating agents under controlled conditions.
Boc Protection of the Pyrazole Nitrogen
The Boc group is typically introduced post ring-closure by reacting the pyrazolo[3,4-c]pyridine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine or sodium hydride. This step protects the nitrogen and enhances the compound's stability and solubility for further reactions.
Summary Table of Preparation Steps
Research Findings and Practical Considerations
- The ring closure reaction benefits from the use of oxammonium hydrochloride catalyst, which improves yield significantly compared to hydrazine hydrate alone.
- The reaction conditions are mild and suitable for scale-up, with DMF as a solvent providing good solubility for starting materials and intermediates.
- Functionalization at multiple positions on the pyrazolo[3,4-c]pyridine scaffold is feasible, enabling selective introduction of benzyloxy and methyl groups through modern cross-coupling techniques.
- Boc protection is a standard and reliable method to protect nitrogen atoms in heterocycles, facilitating purification and further synthetic transformations.
Chemical Reactions Analysis
Types of Reactions
1-Boc-5-(benzyloxy)-3-methyl-1H-pyrazolo[3,4-C]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to modify the functional groups.
Substitution: The benzyloxy group can be substituted with other groups using nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Boc-5-(benzyloxy)-3-methyl-1H-pyrazolo[3,4-C]pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Boc-5-(benzyloxy)-3-methyl-1H-pyrazolo[3,4-C]pyridine involves its interaction with specific molecular targets and pathways. The Boc protecting group can be removed under acidic conditions to reveal the active amine, which can then interact with enzymes or receptors. The benzyloxy and methyl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights structural distinctions between the target compound and related bicyclic pyridine derivatives:
Key Observations :
- Substituent Impact: The Boc group in the target compound may reduce metabolic degradation compared to unprotected amines in pyrrolo derivatives . The benzyloxy group could enhance blood-brain barrier penetration relative to polar triazole units in pyrano hybrids .
Physicochemical Properties
- Solubility: The benzyloxy group increases lipophilicity compared to polar triazole-linked pyrano hybrids .
- Stability : Boc protection enhances stability under acidic conditions relative to unprotected pyrrolo derivatives .
Biological Activity
1-Boc-5-(benzyloxy)-3-methyl-1H-pyrazolo[3,4-C]pyridine is a heterocyclic compound with significant potential in various biological applications. Its unique structure, characterized by a pyrazolo[3,4-C]pyridine core and specific substituents, positions it as a candidate for further research into its biological activity, particularly as an enzyme inhibitor and receptor ligand.
Chemical Structure and Properties
The compound has the following molecular formula: CHNO and a molecular weight of approximately 244.29 g/mol. The structural features include:
- Boc Group : Provides protection to the amine, allowing for selective reactions.
- Benzyloxy Group : Enhances binding affinity and solubility.
- Methyl Group : Contributes to the overall reactivity and biological interactions.
The mechanism of action for this compound involves its interaction with specific molecular targets. The Boc group can be removed under acidic conditions to reveal an active amine that can interact with various enzymes or receptors. The benzyloxy and methyl groups are believed to enhance the compound's binding specificity and affinity.
Biological Activity
Recent studies have highlighted the biological activities associated with pyrazolo[3,4-C]pyridine derivatives, including:
- Enzyme Inhibition : Compounds similar to this compound have been identified as potent inhibitors of TBK1 (TANK-binding kinase 1), which plays a crucial role in immune response and cancer signaling pathways. For instance, derivatives with similar structures demonstrated IC values in the nanomolar range against TBK1 .
- Anticancer Activity : Pyrazolo[3,4-C]pyridine derivatives have shown promising anticancer effects across various cell lines. For example, compounds derived from this class have exhibited antiproliferative effects on A172, U87MG, A375, A2058, and Panc0504 cell lines .
Structure-Activity Relationships (SAR)
Understanding the SAR is critical for optimizing the biological activity of these compounds. Key findings include:
| Substituent | Effect on Activity |
|---|---|
| Boc Group | Enhances stability and selectivity |
| Benzyloxy Group | Increases binding affinity |
| Methyl Group | Modulates reactivity |
Research indicates that modifications to these substituents can lead to improved potency against specific targets .
Case Studies
Several case studies illustrate the biological efficacy of related compounds:
- TBK1 Inhibition Study : A series of pyrazolo[3,4-b]pyridine derivatives were evaluated for their ability to inhibit TBK1. One compound demonstrated an IC of 0.2 nM and effectively inhibited downstream signaling in immune cells .
- Antiproliferative Effects : A study on various cancer cell lines revealed that certain pyrazolo[3,4-C]pyridine derivatives exhibited significant antiproliferative effects through mechanisms involving apoptosis induction and cell cycle arrest .
Q & A
Q. What are the common synthetic routes for preparing 1-Boc-5-(benzyloxy)-3-methyl-1H-pyrazolo[3,4-C]pyridine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step functionalization of pyrazolo[3,4-C]pyridine precursors. Key steps include:
- Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., NaH/THF) to protect the NH group .
- Benzyloxy Substitution : A Mitsunobu reaction or nucleophilic aromatic substitution (SNAr) using benzyl alcohol in the presence of a base (e.g., K₂CO₃) .
- Methylation : Alkylation with methyl iodide (MeI) or dimethyl sulfate under controlled pH to avoid over-alkylation .
- Optimization : Reaction temperature and solvent polarity significantly affect regioselectivity. For example, refluxing ethanol with hydrazine hydrate yields fused pyrazoles, while room-temperature reactions with iodine favor amination .
Table 1 : Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Boc Protection | Boc₂O, NaH, THF, 0°C → rt | 85 | ≥95% | |
| Benzyloxy Introduction | BnOH, K₂CO₃, DMF, 80°C, 12h | 72 | ≥90% | |
| Methylation | MeI, NaH, DMF, 0°C | 68 | ≥88% |
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to distinguish aromatic protons (δ 7.2–8.5 ppm) and Boc methyl groups (δ 1.4 ppm) .
- HPLC-MS : Confirm molecular ion ([M+H]⁺) and assess purity (>95% by reverse-phase C18 column) .
- X-ray Crystallography : Resolve regiochemical ambiguities in fused pyrazolo-pyridine systems (e.g., distinguishing C-3 vs. C-5 substitution) .
Advanced Research Questions
Q. How can researchers address challenges related to regioselectivity during the functionalization of the pyrazolo[3,4-C]pyridine core?
- Methodological Answer : Regioselectivity is influenced by:
- Directing Groups : Use electron-withdrawing groups (e.g., nitro) at specific positions to direct electrophilic substitution .
- Catalytic Systems : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) with boronic acids selectively targets halogenated positions .
- Steric Effects : Bulky substituents (e.g., Boc) block undesired sites. For example, Boc protection at N-1 prevents competing reactions at the pyridine nitrogen .
Q. What are the key considerations for optimizing the stability of this compound under various storage and reaction conditions?
- Methodological Answer :
- Storage : Store at –20°C under inert gas (Ar/N₂) to prevent Boc group hydrolysis. Avoid exposure to moisture or acidic vapors .
- Reaction Stability : In basic conditions (e.g., SNAr), use aprotic solvents (DMF, DMSO) to minimize decomposition. Monitor pH to prevent deprotection .
Table 2 : Stability Under Different Conditions
| Condition | Degradation (%) | Time (h) | Reference |
|---|---|---|---|
| Aqueous HCl (0.1M) | 95 | 2 | |
| Dry DMF, 80°C | <5 | 24 |
Q. How do electronic and steric effects of substituents impact the reactivity of pyrazolo[3,4-C]pyridine derivatives in cross-coupling reactions?
- Methodological Answer :
- Electronic Effects : Electron-deficient pyridine rings (e.g., nitro-substituted) enhance oxidative addition in Pd-catalyzed couplings. For example, 5-benzyloxy groups increase electron density, reducing reactivity in Suzuki reactions .
- Steric Effects : 3-Methyl groups hinder access to C-4 positions, necessitating bulky ligands (e.g., XPhos) for efficient coupling .
- Case Study : 1-Boc-5-(benzyloxy)-3-methyl derivatives show 40% lower yield in Buchwald-Hartwig amination compared to unsubstituted analogs due to steric hindrance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
